4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclohexenyl group and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexenone with phenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: This compound shares the cyclohexenyl group but differs in the presence of a morpholine ring instead of a pyrazole ring.
1-Morpholinocyclohexene: Similar in structure but contains a morpholine ring.
Cyclohexenyl derivatives: Various compounds with the cyclohexenyl group attached to different functional groups.
Uniqueness
4-(Cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine is unique due to its specific combination of the cyclohexenyl and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(cyclohexen-1-yl)-5-phenyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10H,1,3-4,8H2,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZRHGINSAXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=C(NN=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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